

3-(Boc-amino)propyl bromide molecular weight and formula

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Compound of Interest

Compound Name: 3-(Boc-amino)propyl bromide

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In-Depth Technical Guide: 3-(Boc-amino)propyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-(Boc-amino)propyl bromide**, a key reagent in organic synthesis, particularly for the introduction of a protected aminopropyl functional group. Its bifunctional nature, possessing both a reactive bromide and a protected amine, makes it a valuable building block in the synthesis of a wide range of biologically active molecules and complex organic structures.

Core Properties of 3-(Boc-amino)propyl bromide

3-(Boc-amino)propyl bromide, also known as tert-Butyl N-(3-bromopropyl)carbamate, is a stable, solid reagent at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective alkylation reactions at the propyl bromide terminus without interference from the nitrogen nucleophile. This protecting group can be efficiently removed under acidic conditions, revealing the primary amine for subsequent synthetic transformations.



Property	Value	References
Molecular Formula	C8H16BrNO2	[1][2][3]
Molecular Weight	238.12 g/mol	[1][2][4]
CAS Number	83948-53-2	[4]
Appearance	White to off-white solid or powder	[5]
Melting Point	37-39 °C	[1][4]
Storage Temperature	2-8°C	[4]

Experimental Protocol: N-Alkylation of a Primary Amine and Subsequent Boc Deprotection

This protocol details a general procedure for the N-alkylation of a primary amine using **3-(Bocamino)propyl bromide**, followed by the deprotection of the Boc group to yield a secondary amine.

Materials:

- · Primary amine substrate
- 3-(Boc-amino)propyl bromide
- Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
- Potassium carbonate (K2CO3) or a suitable non-nucleophilic base
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

- 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus

Procedure:

Part 1: N-Alkylation

- To a solution of the primary amine (1.0 equivalent) in anhydrous ACN or DMF, add potassium carbonate (2.0 equivalents).
- Stir the suspension at room temperature for 15 minutes.
- Add **3-(Boc-amino)propyl bromide** (1.1 equivalents) to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor the progress by TLC until the starting amine is consumed.
- Cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to obtain the N-(3-(Boc-amino)propyl) derivative.

Part 2: Boc Deprotection



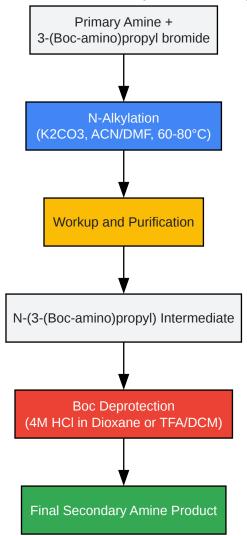
- Dissolve the purified N-(3-(Boc-amino)propyl) derivative (1.0 equivalent) in a minimal amount of dichloromethane.
- Add an excess of 4 M HCl in 1,4-dioxane or a 1:1 mixture of TFA and DCM.
- Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
- The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized with a suitable base to yield the free secondary amine.

Synthetic Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol and a potential application in modifying a signaling molecule.



Experimental Workflow: N-Alkylation and Deprotection

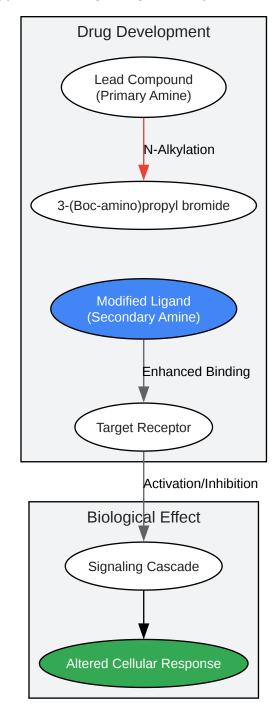


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Caption: General workflow for the N-alkylation of a primary amine.



Hypothetical Signaling Pathway Modification



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